molecular formula C23H25NO5 B11162689 N-(2-methoxyphenethyl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N-(2-methoxyphenethyl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B11162689
M. Wt: 395.4 g/mol
InChI Key: XXUKLSWGPCGEMV-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a complex organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenethyl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 2-methoxyphenethylamine and 3,4,8-trimethyl-2-oxo-2H-chromene-7-ol.

    Formation of Intermediate: The 3,4,8-trimethyl-2-oxo-2H-chromene-7-ol is reacted with acetic anhydride to form an acetylated intermediate.

    Coupling Reaction: The acetylated intermediate is then coupled with 2-methoxyphenethylamine under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for yield and purity, and the process includes steps for purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenethyl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-methoxyphenethyl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-methoxyphenethyl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C23H25NO5/c1-14-15(2)23(26)29-22-16(3)19(10-9-18(14)22)28-13-21(25)24-12-11-17-7-5-6-8-20(17)27-4/h5-10H,11-13H2,1-4H3,(H,24,25)

InChI Key

XXUKLSWGPCGEMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NCCC3=CC=CC=C3OC)C

Origin of Product

United States

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